methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: C₁₉H₂₀N₄O₄
Average Mass: 388.42 g/mol
Monoisotopic Mass: 388.16 g/mol
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis, which combines a cyclohexanone derivative and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. The resulting tricyclic indole can be further transformed into our target compound .
Industrial Production: While specific industrial production methods are proprietary, laboratories often scale up the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale production.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the pyrazole ring or the phenyl group.
Reduction: Reduction reactions may alter the carbonyl group or the double bond.
Substitution: Substituents on the phenyl ring can be replaced.
Condensation: Formation of imines or enaminones.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines).
Condensation: Acidic or basic conditions for imine/enaminone formation.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields a corresponding alcohol.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Potential: Investigations explore its effects on cancer cells.
Microbial Activity: Researchers study its antimicrobial properties.
Drug Development: It could be a lead compound for drug development.
Fine Chemicals: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.
Comparison with Similar Compounds
While unique, this compound shares features with related pyrazolines and indoles. Further studies can elucidate its distinct properties.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C16H19N3O4/c1-11(17-8-9-20)15-13(10-14(21)23-2)18-19(16(15)22)12-6-4-3-5-7-12/h3-7,18,20H,8-10H2,1-2H3 |
InChI Key |
JERIXRNIRIIHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.